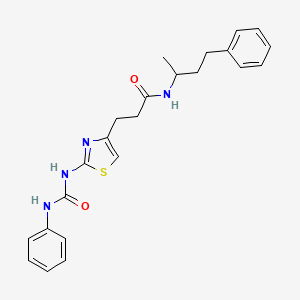
N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide is a synthetic compound notable for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. The compound's unique structure incorporates a phenylbutane moiety, a thiazole ring, and a urea unit, which contribute to its diverse biological interactions.
- Molecular Formula: C23H26N4O2S
- Molecular Weight: 422.55 g/mol
- IUPAC Name: this compound
The presence of functional groups such as the thiazole ring and urea moiety is critical for the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: Binding to active sites of enzymes, thereby altering their activity.
- Receptor Modulation: Interacting with receptor sites to influence signaling pathways.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies: Various derivatives have been evaluated for their antiproliferative effects on cancer cell lines such as MCF7 (breast carcinoma), HT29 (colon carcinoma), and M21 (skin melanoma). The IC50 values (concentration required to inhibit cell growth by 50%) for several derivatives are reported in Table 1.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| PIB-SO 36 | 0.5 | MCF7 |
| PIB-SO 44 | 0.8 | HT29 |
| PIB-SO 45 | 1.0 | M21 |
These studies demonstrate that modifications in the chemical structure can significantly enhance or diminish biological activity.
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess such activities. The thiazole ring is often associated with antimicrobial effects due to its ability to interact with bacterial enzymes.
Case Studies
- Study on Structural Activity Relationship (SAR): A comprehensive study evaluated the impact of various substituents on the thiazole ring and the phenyl group on biological activity. It was found that specific substitutions can enhance binding affinity to target proteins, leading to improved anticancer efficacy.
- In Vivo Studies: In chick chorioallantoic membrane assays, derivatives similar to N-(4-phenylbutan-2-yl)-3-(2-(3-phenyureido)thiazol-4-yl)propanamide demonstrated significant inhibition of angiogenesis and tumor growth, indicating potential for therapeutic applications in oncology.
属性
IUPAC Name |
N-(4-phenylbutan-2-yl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-17(12-13-18-8-4-2-5-9-18)24-21(28)15-14-20-16-30-23(26-20)27-22(29)25-19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3,(H,24,28)(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXSWGPZALWYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














